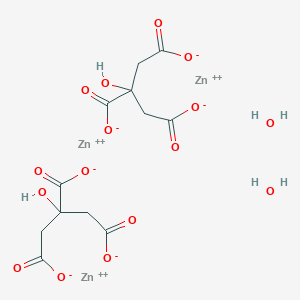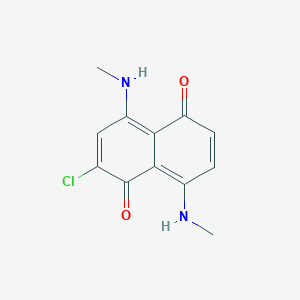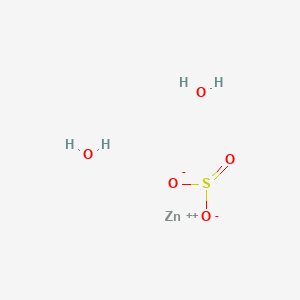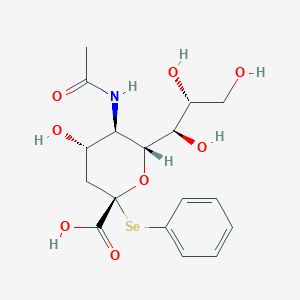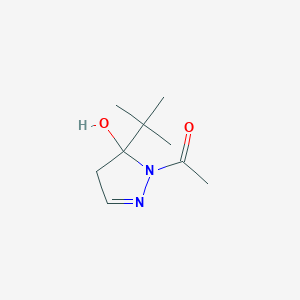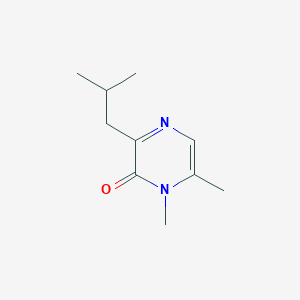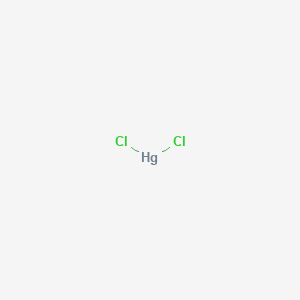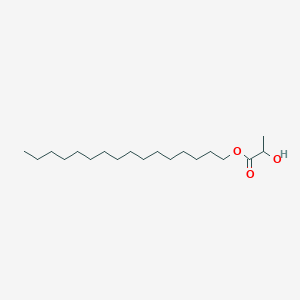
Cetyl lactate
Descripción general
Descripción
Cetyl lactate, also known as hexadecyl 2-hydroxypropanoate, is an ester of lactic acid and cetyl alcohol . It is a white to light yellow, soft, waxy solid used in a wide variety of cosmetic and personal care products . It functions as an emollient, skin conditioning agent, and a humectant . It is also used to improve the feel and texture of cosmetic and pharmaceutical preparations .
Synthesis Analysis
Cetyl lactate can be synthesized through a catalyzed reaction of either natural or synthetic cetyl alcohol and lactic acid . A solvent-free biocatalytic process has been optimized for the synthesis of high-quality cetyl esters . In addition, microbial biosynthesis of lactate esters from fermentable sugars has been demonstrated .
Molecular Structure Analysis
The molecular formula of cetyl lactate is C19H38O3 . It has a molecular weight of 314.51 and its structure includes a lactate group attached to a cetyl group .
Chemical Reactions Analysis
Lactate, the end product of glycolysis, can drive lactylation modifications of histone lysine residues to directly stimulate gene transcription . This modification process could be driven by lactate . The inhibitory action of cetyl alcohol against the growth of Mycoplasma gallisepticum and Mycoplasma pneumoniae has been reported .
Physical And Chemical Properties Analysis
Cetyl lactate is a white to light yellow, soft, waxy solid . It has a density of 0.9±0.1 g/cm3, a boiling point of 354.8±10.0 °C at 760 mmHg, and a flash point of 160.5±7.0 °C .
Aplicaciones Científicas De Investigación
Cosmetic Products
Cetyl lactate is used in a wide variety of cosmetic products up to a maximum concentration of 25% . It is used in the formulation of moisturizers, cleansing products, and other skin care products, as well as in makeup, shampoos, hair dyes and colors, and other hair care products .
Skin Conditioning Agent
Cetyl lactate acts as a skin conditioning agent. It is used as an emollient in various skincare products . Emollients are substances that soften and soothe the skin. They form an oily layer on the top of the skin that traps water in the skin .
Humectant
Cetyl lactate also serves as a humectant . Humectants are ingredients that slow the loss of moisture from a product during use. They are used to increase the amount of water in the top layers of the skin .
Exfoliant
Cetyl lactate is used as an exfoliant in skincare products . Exfoliants are ingredients that help to remove dead skin cells from the skin surface .
Buffering Agent
Cetyl lactate can act as a buffering agent . Buffering agents are ingredients that minimize the change in the pH of a solution when an acid or a base is added to the solution .
Solvent
Cetyl lactate is used as a solvent in various cosmetic and personal care products . Solvents are substances, usually liquids, that are used to dissolve other substances .
Mecanismo De Acción
Target of Action
Cetyl lactate is an ester of lactic acid and cetyl alcohol . It is used in a wide variety of cosmetic products due to its emollient properties . The primary targets of cetyl lactate are the skin cells, where it acts as a moisturizer and emollient, preventing drying and chapping of the skin .
Mode of Action
Cetyl lactate interacts with the skin cells by forming a barrier on the skin’s surface, which helps to hold water in the skin, providing moisturization . This interaction results in softer, more hydrated skin.
Biochemical Pathways
Lactate, a component of cetyl lactate, has been found to play a role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . The discovery of lactylation, a process regulated by lactate, further revealed the role of lactate in regulating inflammatory processes .
Result of Action
The result of cetyl lactate’s action is the prevention of skin dryness and the maintenance of skin hydration . This leads to improved skin texture and appearance. It also has a role in the thickness of the liquid and increases and stabilizes the foaming capacity .
Action Environment
The action of cetyl lactate can be influenced by environmental factors such as temperature and humidity. For instance, in dry environments, the moisturizing effect of cetyl lactate would be particularly beneficial. Additionally, the stability of cetyl lactate could be affected by factors such as pH and exposure to light or air .
Safety and Hazards
Direcciones Futuras
Lactate, from which cetyl lactate is derived, has been reconceptualized to play a pleiotropic role in shaping cell identities through metabolic rewiring and epigenetic modifications . Lactylation, being regulated by lactate, has recently been confirmed as a novel contributor to the epigenetic landscape . This opens a new era for in-depth exploration of lactate metabolism and offers key breakpoints for further functional and mechanistic research .
Propiedades
IUPAC Name |
hexadecyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18,20H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXMJCZWYUIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865759 | |
| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Faint fatty butter-like aroma | |
| Record name | Hexadecyl lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Hexadecyl lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cetyl lactate | |
CAS RN |
35274-05-6 | |
| Record name | Cetyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35274-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035274056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7EVH2RK4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Cetyl Lactate in topical formulations, and how does it impact drug absorption?
A1: Cetyl Lactate acts as a percutaneous absorption enhancer in topical formulations. [] This means it helps increase the passage of active pharmaceutical ingredients through the skin and into the bloodstream. Research suggests that Cetyl Lactate primarily acts on the stratum corneum, the outermost layer of the skin, to enhance drug penetration. [] One study demonstrated this effect using Indomethacin, where the addition of Cetyl Lactate significantly improved Indomethacin absorption compared to a control formulation. []
Q2: Are there any safety concerns regarding the use of Cetyl Lactate in cosmetic and pharmaceutical products?
A2: Studies indicate that Cetyl Lactate exhibits a favorable safety profile. [] In acute oral toxicity tests in rats, the LD50 of Cetyl Lactate was estimated to be greater than 20 g/kg, suggesting low oral toxicity. [] Additionally, it has shown minimal to no irritation potential in rabbit skin and eye irritation tests. [] Human studies also support its safety, with Cetyl Lactate demonstrating minimal irritancy and no sensitization potential at concentrations up to 5%. []
Q3: Besides its use as a percutaneous absorption enhancer, what other applications does Cetyl Lactate have in pharmaceutical formulations?
A3: While the provided research primarily focuses on its role as an absorption enhancer, Cetyl Lactate can also function as an emulsifier and emollient in various formulations. For instance, it's a component of a carboprost methylate vaginal swelling suppository, where it contributes to the stability and uniform dispersion of the active ingredient within the suppository matrix. [] This highlights the versatility of Cetyl Lactate in pharmaceutical formulation development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


